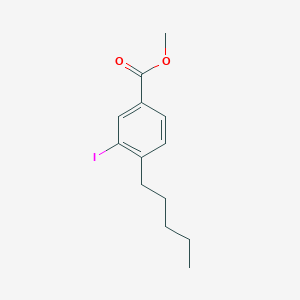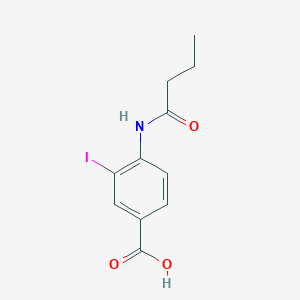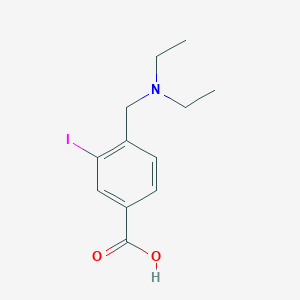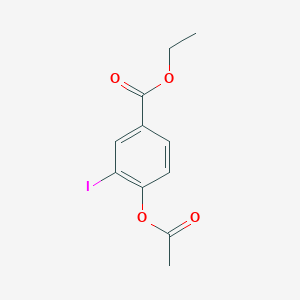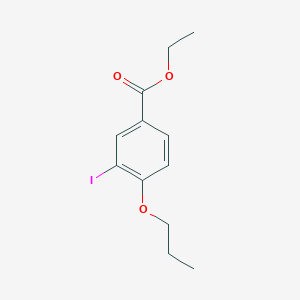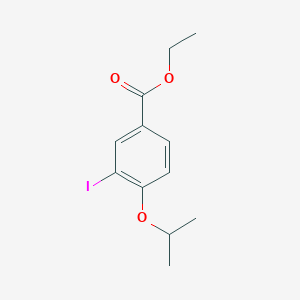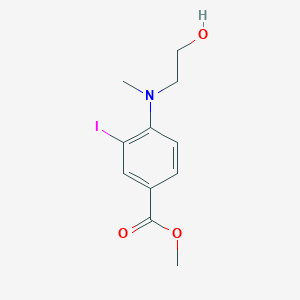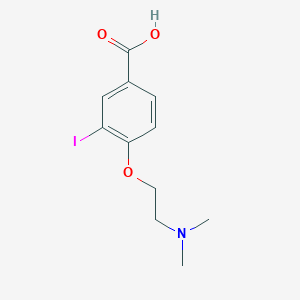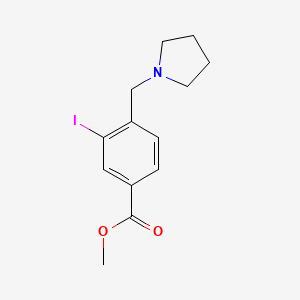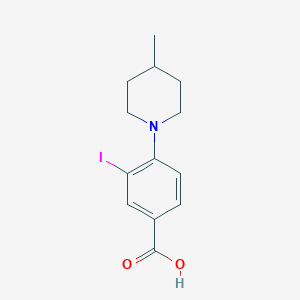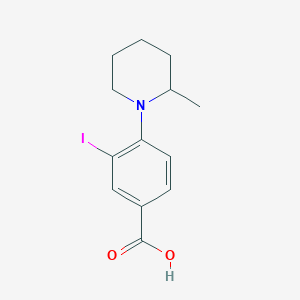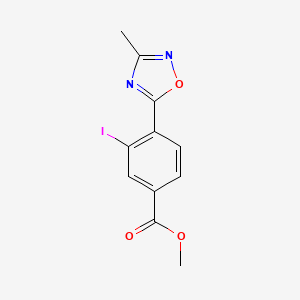
Methyl 3-iodo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-iodo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate” is a chemical compound with the molecular formula C11H9IN2O3 . It is an iodinated derivative of methyl benzoate . The compound has an average mass of 344.105 Da and a monoisotopic mass of 343.965790 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of the 1,2,4-oxadiazol ring. The careful inspection of XRD data revealed intramolecular N–H∙∙∙N2 (oxadiazole) hydrogen bond in both structures .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 344.11 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Properties
CAS No. |
1131614-54-4 |
|---|---|
Molecular Formula |
C11H9IN2O3 |
Molecular Weight |
344.10 g/mol |
IUPAC Name |
methyl 3-iodo-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate |
InChI |
InChI=1S/C11H9IN2O3/c1-6-13-10(17-14-6)8-4-3-7(5-9(8)12)11(15)16-2/h3-5H,1-2H3 |
InChI Key |
MPTOZZTYLSYICH-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)C2=C(C=C(C=C2)C(=O)OC)I |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=C(C=C2)C(=O)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



